2,6,7-Trichloroquinoxaline

Description

The exact mass of the compound 2,6,7-Trichloroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6,7-Trichloroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trichloroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

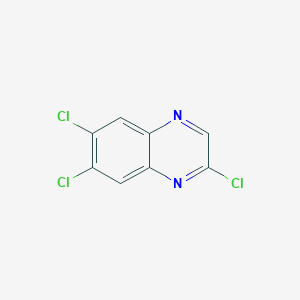

Structure

3D Structure

Propriétés

IUPAC Name |

2,6,7-trichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHZLRADDUHIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434557 | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41213-31-4 | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-trichloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,6,7-Trichloroquinoxaline (CAS 41213-31-4): A Predictive Approach for Researchers

Disclaimer: Direct experimental data for 2,6,7-trichloroquinoxaline (CAS 41213-31-4) is limited in publicly available scientific literature. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on established principles of quinoxaline chemistry and data from closely related structural analogs, primarily 2,6-dichloroquinoxaline. The experimental protocols and reactivity profiles described herein are predictive and should be treated as a starting point for research and development, requiring validation.

Introduction: The Quinoxaline Scaffold and the Potential of 2,6,7-Trichloroquinoxaline

The quinoxaline core, a fused heterocycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The introduction of halogen substituents, particularly chlorine, onto the quinoxaline ring system provides a powerful tool for modulating the electronic properties, reactivity, and biological activity of the molecule. The chlorine atoms serve as versatile synthetic handles for further functionalization, enabling the exploration of a vast chemical space.[4]

2,6,7-Trichloroquinoxaline, with its three chlorine atoms distributed across both the pyrazine and benzene rings, presents an intriguing, albeit underexplored, platform for the development of novel compounds. The differential reactivity of the chlorine atoms is expected to allow for selective, stepwise functionalization, making it a potentially valuable building block for creating complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the core properties, predicted synthesis, reactivity, and potential applications of this compound.

Core Physicochemical and Spectroscopic Properties

While extensive experimental data is not available, the fundamental properties of 2,6,7-trichloroquinoxaline can be predicted or are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 41213-31-4 | Synblock |

| Molecular Formula | C₈H₃Cl₃N₂ | Synblock |

| Molecular Weight | 233.48 g/mol | Synblock |

| Predicted Boiling Point | 315.7 ± 37.0 °C at 760 mmHg | Synblock |

| Predicted Appearance | Off-white to yellow solid | Inferred from analogs |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the 5- and 8-positions. The exact chemical shifts would require experimental determination or computational prediction.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to chlorine atoms will exhibit chemical shifts influenced by the electronegativity of the halogen.[5][6]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with prominent M, M+2, M+4, and M+6 peaks.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for C-Cl stretching in the fingerprint region, along with aromatic C-H and C=N stretching frequencies.[7]

Synthesis of 2,6,7-Trichloroquinoxaline: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The proposed synthesis starts from 4,5-dichloro-1,2-phenylenediamine and proceeds through a condensation reaction to form the quinoxaline core, followed by chlorination.

Caption: Proposed synthesis of 2,6,7-Trichloroquinoxaline.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6,7-Dichloroquinoxalin-2(1H)-one

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

-

Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the crude 6,7-dichloroquinoxalin-2(1H)-one under vacuum. Further purification can be achieved by recrystallization.

Step 2: Chlorination to 2,6,7-Trichloroquinoxaline

-

Caution: This step should be performed in a well-ventilated fume hood as it involves a corrosive reagent and generates HCl gas.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the crude 6,7-dichloroquinoxalin-2(1H)-one from the previous step.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

The solid product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purify the crude 2,6,7-trichloroquinoxaline by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Reactivity and Synthetic Utility

The reactivity of the chlorine atoms in 2,6,7-trichloroquinoxaline is dictated by their position on the quinoxaline ring. This differential reactivity is key to its utility as a synthetic intermediate.

-

Position 2 (Pyrazine Ring): The chlorine atom at the 2-position is the most reactive towards nucleophilic aromatic substitution (SₙAr).[4] The electron-withdrawing nature of the pyrazine nitrogens makes this position highly electrophilic. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, often without the need for a metal catalyst.

-

Positions 6 and 7 (Benzene Ring): The chlorine atoms at the 6- and 7-positions are significantly less reactive towards SₙAr. Their substitution typically requires harsh reaction conditions. However, these positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds.

This differential reactivity allows for a stepwise functionalization strategy, where the 2-position can be selectively modified first, followed by cross-coupling reactions at the 6- and 7-positions.

Caption: Predicted differential reactivity of chlorine atoms.

Potential Applications in Drug Discovery and Materials Science

While there are no specific reports on the applications of 2,6,7-trichloroquinoxaline, its structural features suggest potential utility in several areas, drawing parallels from its analogs.

-

Oncology: The quinoxaline scaffold is present in several anticancer agents. The three chlorine atoms on 2,6,7-trichloroquinoxaline provide multiple points for derivatization to optimize interactions with biological targets such as protein kinases.[9]

-

Infectious Diseases: Chloro-substituted quinoxalines and quinolines have been investigated for their antimalarial, antibacterial, and antiviral activities.[9][10] 2,6,7-Trichloroquinoxaline could serve as a starting point for the synthesis of novel anti-infective agents.

-

Materials Science: The rigid, planar structure of the quinoxaline ring system is a desirable feature for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The chlorine substituents can be used to tune the electronic properties and solid-state packing of these materials.[11]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,6,7-trichloroquinoxaline is not available. However, based on the hazard information for 2,6-dichloroquinoxaline, the following precautions should be taken:[12][13]

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

If swallowed, seek immediate medical attention.

-

Conclusion

2,6,7-Trichloroquinoxaline is a chemical entity with significant, yet largely untapped, potential. Its three chlorine atoms, with their predicted differential reactivity, make it a versatile building block for the synthesis of a wide array of novel compounds. While a lack of direct experimental data necessitates a predictive approach, the well-established chemistry of related quinoxalines provides a solid foundation for researchers to begin exploring its synthetic utility and potential applications in drug discovery and materials science. As with any new compound, thorough experimental validation of its synthesis, reactivity, and biological properties is essential. This guide serves as a starting point to stimulate and facilitate such research endeavors.

References

-

[Table of Characteristic IR Absorptions]([Link] of Characteristic IR Absorptions_tcm18-183560.pdf)

Sources

- 1. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]

- 10. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physicochemical Properties of 2,6,7-Trichloroquinoxaline

Foreword: Navigating the Landscape of Quinoxaline Chemistry

Quinoxalines, a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a cornerstone in modern medicinal and materials chemistry.[1][2] Their versatile scaffold allows for extensive functionalization, leading to a broad spectrum of biological activities and physicochemical properties.[3][4][5] This guide delves into the specific physicochemical characteristics of 2,6,7-Trichloroquinoxaline, a halogenated derivative with potential applications in various research domains.

Due to the nascent stage of research into this particular molecule, publicly available experimental data is limited. Therefore, this guide will not only present the known information for 2,6,7-Trichloroquinoxaline but will also leverage data from the closely related and well-studied analogue, 2,6-Dichloroquinoxaline, to illustrate the principles and experimental methodologies for comprehensive physicochemical characterization. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this and similar novel compounds.

Core Molecular Attributes of 2,6,7-Trichloroquinoxaline

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are crucial for database referencing, computational modeling, and regulatory documentation.

Chemical Structure and Identification

-

Chemical Name: 2,6,7-Trichloroquinoxaline

-

Molecular Formula: C₈H₃Cl₃N₂[6]

-

Molecular Weight: 233.48 g/mol [6]

Caption: Chemical structure of 2,6,7-Trichloroquinoxaline.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of 2,6,7-Trichloroquinoxaline. For comparative purposes, experimentally determined data for 2,6-Dichloroquinoxaline is also provided where available.

| Property | 2,6,7-Trichloroquinoxaline | 2,6-Dichloroquinoxaline (Analogue) |

| CAS Number | 41213-31-4[6][7][8][9] | 18671-97-1[10] |

| Molecular Formula | C₈H₃Cl₃N₂[6] | C₈H₄Cl₂N₂ |

| Molecular Weight | 233.48 g/mol [6] | 199.04 g/mol [10] |

| Melting Point | Not available | 153-157 °C[10] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Slightly soluble in chloroform and methanol upon heating.[10] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physicochemical properties of quinoxaline derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Synthesis of Halogenated Quinoxalines

The synthesis of halogenated quinoxalines typically involves the condensation of a corresponding o-phenylenediamine with a 1,2-dicarbonyl compound, followed by halogenation.[11] For instance, the synthesis of 2,6-dichloroquinoxaline can be achieved through the chlorination of 2-hydroxy-6-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13]

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for halogenated quinoxalines.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Step-by-Step Protocol: [14][15][16][17]

-

Sample Preparation: A small amount of the dry, crystalline 2,6,7-Trichloroquinoxaline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Profiling

Understanding the solubility of a compound in various solvents is paramount, especially in drug development, as it influences bioavailability and formulation strategies.[18][19] Kinetic and thermodynamic solubility are two key parameters.

Step-by-Step Protocol for Equilibrium Solubility (Shake-Flask Method): [20][21]

-

Solvent Selection: A range of pharmaceutically relevant solvents and buffers (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) are selected.

-

Sample Preparation: An excess amount of 2,6,7-Trichloroquinoxaline is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.[22] Both ¹H and ¹³C NMR are routinely employed.[23]

General Protocol for NMR Analysis: [22]

-

Sample Preparation: 5-25 mg of 2,6,7-Trichloroquinoxaline is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) is added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts (δ), integration (for ¹H NMR), and coupling constants (J) are analyzed to confirm the structure of the molecule. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[24][25]

General Protocol for FTIR Analysis: [26]

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific bond vibrations to identify functional groups. For 2,6,7-Trichloroquinoxaline, characteristic peaks for aromatic C-H, C=C, and C-N stretching, as well as C-Cl stretching, would be expected.[27]

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.[28][29] It can also provide structural information through fragmentation patterns.[30]

General Protocol for MS Analysis: [31]

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectral Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) will correspond to the molecular weight of 2,6,7-Trichloroquinoxaline. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Directions

This technical guide has outlined the core physicochemical properties of 2,6,7-Trichloroquinoxaline and provided a comprehensive overview of the experimental methodologies required for their determination. While specific experimental data for this compound remains scarce, the protocols and illustrative data from its analogue, 2,6-Dichloroquinoxaline, offer a solid foundation for researchers. The continued investigation into the synthesis and properties of novel quinoxaline derivatives like 2,6,7-Trichloroquinoxaline is crucial for advancing the fields of drug discovery and materials science. It is anticipated that as this compound becomes more readily available, a wealth of experimental data will emerge, further elucidating its potential applications.

References

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Pharma SOP. (2025). SOP for pH-Solubility Profiling of Drug Candidates. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Summary for CID 7045. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Wikipedia. (n.d.). Quinoxaline. [Link]

-

Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]

- Google Books. (n.d.). Mass Spectrometry of Heterocyclic Compounds.

-

ChemSupply. (n.d.). SAFETY DATA SHEETS. [Link]

-

National Center for Biotechnology Information. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

-

CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. [Link]

-

ACS Publications. (n.d.). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]

- Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of quinoxaline. [Link]

- Google Patents. (n.d.). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

MDPI. (n.d.). Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. [Link]

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. CAS 41213-31-4 | 2,6,7-trichloroquinoxaline - Synblock [synblock.com]

- 7. 41213-31-4|2,6,7-Trichloroquinoxaline|BLD Pharm [bldpharm.com]

- 8. AB478827 | CAS 41213-31-4 – abcr Gute Chemie [abcr.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. nbinno.com [nbinno.com]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pennwest.edu [pennwest.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. rtilab.com [rtilab.com]

- 25. FTIR | FTIR Spectroscopy Academy | Thermo Fisher Scientific - NL [thermofisher.com]

- 26. mdpi.com [mdpi.com]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. apps.dtic.mil [apps.dtic.mil]

- 29. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

- 30. article.sapub.org [article.sapub.org]

- 31. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Navigating Data Availability in Heterocyclic Chemistry

An In-depth Technical Guide to the Molecular Landscape of Chloroquinoxalines: Focus on 2,6,7-Trichloroquinoxaline and its Prolific Analog, 2,6-Dichloroquinoxaline

In the field of drug discovery and materials science, the quinoxaline scaffold represents a "privileged structure," forming the core of numerous bioactive compounds and functional materials.[1][2] The strategic placement of electron-withdrawing groups, such as chlorine atoms, on this scaffold profoundly influences its chemical reactivity and biological activity. This guide is dedicated to the molecular structure and properties of 2,6,7-trichloroquinoxaline.

However, a comprehensive search of scientific literature and chemical databases reveals that while the structural identity of 2,6,7-trichloroquinoxaline is established, detailed experimental data regarding its synthesis, reactivity, and applications are not publicly available at this time.[3] In contrast, its close structural analog, 2,6-dichloroquinoxaline , is a well-documented and industrially significant compound. It serves as a pivotal intermediate in the synthesis of agrochemicals and a versatile building block for novel therapeutic agents.[4][5]

Therefore, to provide maximum value to researchers, scientists, and drug development professionals, this guide will first present all available structural information for 2,6,7-trichloroquinoxaline. It will then provide an in-depth, data-rich exploration of 2,6-dichloroquinoxaline as a representative and highly relevant member of the chloroquinoxaline family, covering its synthesis, properties, reactivity, and applications with field-proven insights.

Section 1: Molecular Structure and Identification

The fundamental framework of a quinoxaline is a bicyclic heterocycle where a benzene ring is fused to a pyrazine ring.[6] The numbering of the quinoxaline ring system is crucial for unambiguously identifying the position of substituents. The chlorine atoms in the compounds of interest occupy specific positions on both the pyrazine and benzene portions of the scaffold, critically defining their chemical identity.

Core Structural Identifiers

Below is a comparative summary of the core structural and identity information for both 2,6,7-trichloroquinoxaline and 2,6-dichloroquinoxaline.

| Identifier | 2,6,7-Trichloroquinoxaline | 2,6-Dichloroquinoxaline |

| Molecular Formula | C₈H₃Cl₃N₂[3] | C₈H₄Cl₂N₂[7] |

| Molecular Weight | 233.48 g/mol [3] | 199.03 g/mol [7] |

| IUPAC Name | 2,6,7-trichloroquinoxaline[3] | 2,6-dichloroquinoxaline[7] |

| CAS Registry Number | Not available | 18671-97-1[7] |

| SMILES String | C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl[3] | C1=CC2=NC(=CN=C2C=C1Cl)Cl[7] |

| InChI String | InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H[3] | InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H[7] |

| InChIKey | WKHZLRADDUHIIV-UHFFFAOYSA-N[3] | WFOKVKYNVKVWFK-UHFFFAOYSA-N[7] |

SMILES and InChI are standardized line notations used to represent chemical structures in a machine-readable format.[8][9]

Visualizing the Substitution Patterns

The following diagram illustrates the core quinoxaline structure and highlights the distinct chlorination patterns of the two molecules.

Caption: Structural relationship of chloroquinoxalines to the core scaffold.

Section 2: Physicochemical and Spectroscopic Profile of 2,6-Dichloroquinoxaline

Understanding the physical and spectroscopic properties of a chemical intermediate is paramount for its effective use in synthesis, including process optimization, purification, and final product characterization.

Physicochemical Properties

The properties listed below are critical for selecting appropriate solvents for reactions and purification, as well as for determining handling and storage conditions.

| Property | Value / Description | Source(s) |

| Appearance | White to pale yellow or grey crystalline solid/powder. | [5][6][10] |

| Melting Point | 153-157 °C | [5][11] |

| Boiling Point | 278.68 °C (at 760 mmHg, predicted) | [11] |

| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol (especially when heated). Soluble in benzene and toluene. | [4][6][11] |

| Storage | Store in a cool, dark, dry place. | [4][11] |

Spectroscopic Characterization

While raw spectral data is not available in the initial search, an experienced chemist can predict the key features expected from standard analytical techniques. Experimental acquisition of this data is a mandatory step for definitive structural confirmation and purity assessment.[12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically 7.0-9.0 ppm) would be most informative. The C₈H₄Cl₂N₂ structure has four aromatic protons. Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) would confirm the 2,6-substitution pattern. The proton at position 3 on the pyrazine ring is expected to be a singlet and significantly downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms in the asymmetric structure. Carbons bonded to chlorine and nitrogen atoms will have characteristic chemical shifts that can be predicted using computational models or compared to similar known structures.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (199.03 g/mol ). Critically, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺), with relative intensities that confirm the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C=N and C=C stretching vibrations within the aromatic heterocyclic system (typically 1500-1650 cm⁻¹) and C-Cl stretching bands (usually below 800 cm⁻¹).

Section 3: Synthesis and Reactivity

The utility of 2,6-dichloroquinoxaline as a synthetic intermediate is a direct consequence of its efficient synthesis and the specific reactivity imparted by its chloro-substituents.

Representative Synthesis Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline

A common and robust method for preparing 2,6-dichloroquinoxaline involves the deoxychlorination of 2-hydroxy-6-chloroquinoxaline.[13] The hydroxyl group at the 2-position behaves like an enol and is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion from the POCl₃ itself, driving the reaction to completion. Refluxing ensures the reaction has sufficient activation energy to proceed at a reasonable rate.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of the chlorinating agent.

-

Reagents: To the flask, add 2-hydroxy-6-chloroquinoxaline (1.0 equivalent). Carefully and slowly, add an excess of phosphorus oxychloride (POCl₃, approx. 2.5-3.0 equivalents).[13]

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).[13]

-

Workup: Allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with stirring. Caution: This is a highly exothermic reaction that generates HCl gas and must be performed in a well-ventilated fume hood.

-

Isolation: The solid product will precipitate from the aqueous solution. Collect the crude solid via vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral (test with pH paper). Purify the crude product by recrystallization, for example, from an ethanol/water mixture, to yield pure 2,6-dichloroquinoxaline.[13]

Caption: General workflow for the synthesis of 2,6-dichloroquinoxaline.

Chemical Reactivity

The reactivity of 2,6-dichloroquinoxaline is dominated by the two chlorine atoms, but they are not equivalent.

-

C2-Chloride: The chlorine atom at the 2-position (on the pyrazine ring) is highly activated towards nucleophilic aromatic substitution (SₙAr). This is because the adjacent nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution reaction.[14]

-

C6-Chloride: The chlorine atom at the 6-position (on the benzene ring) is a standard aryl chloride and is significantly less reactive towards SₙAr under normal conditions.

This differential reactivity is a powerful tool in synthetic chemistry, allowing for selective reactions at the C2 position while leaving the C6 position intact for subsequent transformations under more forcing conditions.

Section 4: Applications in Research and Drug Development

The value of 2,6-dichloroquinoxaline lies in its role as a versatile scaffold for building more complex, high-value molecules.

Agrochemicals

A primary industrial application of 2,6-dichloroquinoxaline is as a key intermediate in the synthesis of potent herbicides.[4] Most notably, it is a precursor to quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[5] The precise structure of the dichloroquinoxaline core is essential for achieving the desired herbicidal activity.[4]

Pharmaceutical and Medicinal Chemistry

The quinoxaline core is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2] 2,6-dichloroquinoxaline serves as an attractive starting point for developing novel therapeutic agents.[4] Researchers are actively exploring its derivatives for a range of applications, including:

-

Anticancer Agents: The quinoxaline scaffold is present in several kinase inhibitors used in oncology.[1][6]

-

Antimicrobial and Antiviral Compounds: Modifications of the quinoxaline ring have led to compounds with potent activity against bacteria, fungi, and viruses.[10][15]

-

Anti-inflammatory Agents: The scaffold is being investigated for the development of new anti-inflammatory drugs.[4][5]

The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Key application pathways originating from 2,6-dichloroquinoxaline.

Section 5: Safety and Handling

As with all chlorinated aromatic compounds, 2,6-dichloroquinoxaline must be handled with appropriate care.

GHS Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

Harmful if swallowed [7]

-

Causes skin irritation [7]

-

Causes serious eye damage/irritation [7]

-

May cause respiratory irritation [7]

Recommended Handling Procedures

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention as necessary.

Conclusion

While 2,6,7-trichloroquinoxaline remains a structurally defined but experimentally underexplored molecule, its close analog, 2,6-dichloroquinoxaline, stands out as a compound of significant scientific and commercial importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block in the agrochemical and pharmaceutical industries. For researchers in drug development, the differential reactivity of its two chlorine atoms offers a strategic advantage for creating diverse molecular libraries in the quest for new and effective therapies. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ this powerful chemical intermediate.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12471, 2,4,6-Trichloroaniline. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58475253, 2,3,6-Trichloro-7-methyl-quinoxaline. Available from: [Link]

-

LookChem (Date not available). 2,6-Dichloroquinoxaline, CAS 18671-97-1. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12686412, 2-Chloro-6-methoxyquinoxaline. Available from: [Link]

-

PubChemLite (Date not available). 2,6,7-trichloroquinoxaline (C8H3Cl3N2). Available from: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available from: [Link]

- Google Patents (1992). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

Ningbo Inno Pharmchem Co., Ltd. (Date not available). Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis. Available from: [Link]

- Google Patents (1991). WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

-

InChIKey.Info (Date not available). Molecular Database with searchable InChI codes. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59320554, 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Available from: [Link]

-

Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview. Available from: [Link]

-

Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available from: [Link]

-

Baxendale Group, Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

Li, Y., et al. (2020). Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. ResearchGate. Available from: [Link]

-

Gražulis, S., et al. (2018). Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database. PubMed Central. Available from: [Link]

- Castro, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

-

Asiri, A. M., et al. (2020). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available from: [Link]

Sources

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. PubChemLite - 2,6,7-trichloroquinoxaline (C8H3Cl3N2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. inchikey.info [inchikey.info]

- 9. Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 18671-97-1: 2,6-Dichloroquinoxaline | CymitQuimica [cymitquimica.com]

- 11. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,6,7-Trichloroquinoxaline

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6,7-Trichloroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] The precise substitution pattern of electron-withdrawing groups like chlorine can dramatically influence the molecule's electronic properties, reactivity, and biological efficacy.

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a detailed analysis of the expected spectral data for 2,6,7-Trichloroquinoxaline.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectral data. The structure of 2,6,7-Trichloroquinoxaline with conventional atom numbering for spectroscopic assignment is presented below.

Caption: Molecular structure of 2,6,7-Trichloroquinoxaline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6,7-Trichloroquinoxaline is expected to be relatively simple, showing signals for the three remaining aromatic protons. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the three chlorine atoms will deshield these protons, shifting their resonances downfield.

-

H-3: This proton is on the pyrazine ring, adjacent to a nitrogen atom and a carbon bearing a chlorine atom. It is expected to be a singlet and significantly deshielded.

-

H-5 and H-8: These two protons are on the benzene ring. H-5 is ortho to a nitrogen and a chlorine-substituted carbon, while H-8 is ortho to a chlorine-substituted carbon. They will appear as singlets because they are not adjacent to any other protons. The precise chemical shifts will depend on the combined electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for 2,6,7-Trichloroquinoxaline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.6 - 8.8 | s (singlet) |

| H-5 | 8.1 - 8.3 | s (singlet) |

| H-8 | 7.9 - 8.1 | s (singlet) |

¹³C NMR Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. Five of these will be quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) and are expected to have lower intensities.

-

Carbons bonded to Chlorine (C-2, C-6, C-7): These carbons will be significantly deshielded due to the electronegativity of chlorine. C-2, being in the electron-deficient pyrazine ring, is expected to be the most downfield of this group.

-

Quaternary Carbons (C-4a, C-8a): These are bridgehead carbons and their chemical shifts are influenced by the fused ring system.

-

Protonated Carbons (C-3, C-5, C-8): These carbons will show more intense signals (due to the Nuclear Overhauser Effect in proton-decoupled spectra) and their chemical shifts are influenced by their position relative to the nitrogen and chlorine substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2,6,7-Trichloroquinoxaline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 148 - 152 | Quaternary, bonded to Cl and N |

| C-3 | 130 - 134 | Protonated |

| C-4a | 140 - 144 | Quaternary, bridgehead |

| C-5 | 128 - 132 | Protonated |

| C-6 | 135 - 139 | Quaternary, bonded to Cl |

| C-7 | 136 - 140 | Quaternary, bonded to Cl |

| C-8 | 129 - 133 | Protonated |

| C-8a | 141 - 145 | Quaternary, bridgehead |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key expected absorptions for 2,6,7-Trichloroquinoxaline include:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoxaline aromatic system.

-

C-Cl Stretching: Strong bands in the fingerprint region, typically between 850-550 cm⁻¹. The exact positions can be complex due to multiple chlorine atoms.

Table 3: Predicted Major IR Absorption Bands for 2,6,7-Trichloroquinoxaline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3050 | Aromatic C-H Stretch | Weak-Medium |

| 1610 - 1550 | C=N Stretch | Medium |

| 1550 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 900 - 800 | C-H Out-of-plane Bending | Strong |

| 850 - 750 | C-Cl Stretch | Strong |

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Molecular Ion and Isotopic Pattern

The molecular formula of 2,6,7-Trichloroquinoxaline is C₈H₃Cl₃N₂. The key feature in its mass spectrum will be the isotopic cluster of the molecular ion (M⁺˙) peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of three chlorine atoms will result in a characteristic pattern of four peaks for the molecular ion cluster:

-

M⁺˙: Contains three ³⁵Cl atoms.

-

[M+2]⁺˙: Contains two ³⁵Cl atoms and one ³⁷Cl atom.

-

[M+4]⁺˙: Contains one ³⁵Cl atom and two ³⁷Cl atoms.

-

[M+6]⁺˙: Contains three ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 100:98:32:3.

Table 4: Predicted Mass Spectrometry Data for 2,6,7-Trichloroquinoxaline

| Ion | Calculated m/z (Monoisotopic) | Description |

| [C₈H₃³⁵Cl₃N₂]⁺˙ | 231.94 | Molecular Ion (M⁺˙) |

| [C₈H₃³⁵Cl₂³⁷ClN₂]⁺˙ | 233.94 | M+2 Peak |

| [C₈H₃³⁵Cl³⁷Cl₂N₂]⁺˙ | 235.94 | M+4 Peak |

| [C₈H₃³⁷Cl₃N₂]⁺˙ | 237.93 | M+6 Peak |

Fragmentation Pathway

Electron Impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the sequential loss of chlorine atoms and potentially the elimination of HCN from the pyrazine ring.

Caption: A plausible mass spectrometry fragmentation pathway for 2,6,7-Trichloroquinoxaline.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectral data for a solid, purified sample of a compound such as 2,6,7-Trichloroquinoxaline.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.

-

Acquire the FID.

-

-

Data Processing: Apply a Fourier transform to the FIDs, followed by phase correction and baseline correction for both spectra. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Protocol 2: FTIR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: Mass Spectrum Acquisition (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster to confirm the molecular weight and isotopic distribution, and interpret major fragment ions to support the proposed structure.

References

-

Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6,7-Trichloro-quinoxaline. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroquinoxaline. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of 2,6,7-Trichloroquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,7-Trichloroquinoxaline is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive framework for evaluating the solubility of 2,6,7-trichloroquinoxaline. It combines theoretical principles with a detailed, field-proven experimental protocol for solubility determination. While comprehensive public solubility data for this specific compound is limited, this guide empowers researchers to generate reliable, high-quality data in their own laboratories. It includes an exemplary data table, a discussion of the key factors influencing solubility, and robust safety information to ensure proper handling.

Introduction: The Critical Role of Solubility

2,6,7-Trichloroquinoxaline is a versatile chemical building block characterized by a quinoxaline core substituted with three chlorine atoms. This structure imparts unique electronic properties that make it a valuable precursor in medicinal chemistry and materials science. The efficiency of synthetic reactions, the success of purification methods like recrystallization, and the ease of product formulation are all fundamentally linked to the compound's solubility in various organic media. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in downstream applications. Therefore, a thorough understanding of its solubility is not merely academic but a practical necessity for process development and optimization.

Physicochemical Properties of 2,6,7-Trichloroquinoxaline

A molecule's physical and chemical properties are foundational to its solubility behavior. The table below summarizes the key characteristics of 2,6,7-trichloroquinoxaline.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.49 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 153-157 °C | [4][5] |

| pKa (Predicted) | -2.42 ± 0.30 | [3][5] |

| CAS Number | 18671-97-1 | [1] |

Note: Some sources refer to 2,6-dichloroquinoxaline, a related but different compound. Data presented here is for the trichloro- derivative where specified, with related compound data used for context.

Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The process of dissolution requires overcoming the intermolecular forces within the solute's crystal lattice and within the solvent, and forming new, energetically favorable interactions between the solute and solvent molecules.[8]

For 2,6,7-trichloroquinoxaline, the key structural features influencing its solubility are:

-

Aromatic Heterocyclic Core: The quinoxaline ring system is relatively nonpolar but contains two nitrogen atoms which can act as hydrogen bond acceptors.[7]

-

Trichloro-Substitution: The three chlorine atoms significantly increase the molecule's molecular weight and surface area. While C-Cl bonds are polar, the symmetrical arrangement can reduce the overall molecular dipole moment. These halogen atoms primarily interact via van der Waals forces and dipole-dipole interactions.

Based on these features, we can predict general solubility trends:

-

High Solubility Expected in: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and moderately polar aprotic solvents (e.g., THF, Ethyl Acetate) where dipole-dipole and dispersion forces can be maximized.

-

Moderate Solubility Expected in: Polar aprotic solvents like DMF and DMSO, and aromatic solvents like Toluene.[3]

-

Low Solubility Expected in: Highly polar protic solvents (e.g., Water, Methanol) and very nonpolar aliphatic solvents (e.g., Hexane). The molecule lacks strong hydrogen bond donating groups, limiting its interaction with protic solvents.[7][8]

Quantitative Solubility Data (Exemplary)

Direct, experimentally verified solubility data for 2,6,7-trichloroquinoxaline is not widely published. The following table provides a structured template and includes exemplary data based on the chemical principles discussed above. This table is intended to serve as a guide for researchers to populate with their own experimental findings.

| Solvent Class | Solvent | Temperature (°C) | Exemplary Solubility (mg/mL) |

| Non-polar | Hexane | 25 | < 1 |

| Toluene | 25 | 15 - 30 | |

| Halogenated | Dichloromethane | 25 | 50 - 100 |

| Chloroform | 25 | > 100 | |

| Polar Aprotic | Ethyl Acetate | 25 | 20 - 40 |

| Acetone | 25 | 30 - 50 | |

| Acetonitrile | 25 | 10 - 25 | |

| Tetrahydrofuran (THF) | 25 | 40 - 80 | |

| Dimethylformamide (DMF) | 25 | 50 - 100 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 40 - 70 | |

| Polar Protic | Methanol | 25 | 5 - 10 (Slightly soluble with heating)[3][5] |

| Ethanol | 25 | 2 - 8 | |

| Isopropanol | 25 | < 5 | |

| Water | 25 | < 0.1 (Practically insoluble)[3] |

Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility, valued for its reliability and accuracy.[9] The following protocol provides a robust, step-by-step workflow.

Materials and Equipment

-

2,6,7-Trichloroquinoxaline (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2,6,7-trichloroquinoxaline to a vial. An excess is critical to ensure a saturated solution is achieved.[10]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[10] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[10][11] Some systems may require up to 72 hours; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration stabilizes.[10][12]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates.[10][11]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of 2,6,7-trichloroquinoxaline.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]

Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Factors Influencing Solubility

Several factors can affect the measured solubility of 2,6,7-trichloroquinoxaline:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[14] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice bonds. When conducting experiments, it is crucial to maintain and report a constant temperature.

-

Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to solvate, which can decrease solubility.[14]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Caption: Key factors influencing the solubility outcome.

Safety and Handling

2,6,7-Trichloroquinoxaline must be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[15][16] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[15][16][17][18]

Conclusion

This technical guide provides a comprehensive scientific framework for understanding and determining the solubility of 2,6,7-trichloroquinoxaline in organic solvents. By combining theoretical principles with a practical, detailed experimental protocol, researchers are equipped to generate the precise and reliable data needed for effective process development, purification, and formulation. Adherence to the described methodologies and safety precautions will ensure the generation of high-quality, reproducible solubility profiles, accelerating research and development in the many fields where this important chemical intermediate is utilized.

References

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Shake-Flask Aqueous Solubility Assay. Enamine.

- How do you perform the shake flask method to determine solubility?. (2017, April 27). Quora.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- 1236 SOLUBILITY MEASUREMENTS.

- What Affects Solubility Of Organic Compounds?. (2025, February 9). Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds. Chemistry Steps.

- Solubility – Introductory Organic Chemistry.

- 2,6-Dichloroquinoxaline | CAS 18671-97-1. CymitQuimica.

- MSDS of 2,6-Dichloroquinoxaline. (2008, October 29). ChemicalBook.

- 2,6-Dichloroquinoxaline | CAS#:18671-97-1. (2025, August 26). Chemsrc.

- What factors affect solubility?. (2022, April 18).

- Cas 18671-97-1,2,6-Dichloroquinoxaline. LookChem.

- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.

- Synthesis of 2,6-Dichloroquinoxaline. Benchchem.

- SAFETY DATA SHEET. (2019, July 5). Santa Cruz Biotechnology.

- Physical and chemical properties of 2,6-Dichloroquinoxaline. Benchchem.

- 2,6-Dichloroquinoxaline - Safety Data Sheet. (2025, August 9). ChemicalBook.

- SAFETY DATA SHEET. (2025, September 19). TCI Chemicals.

- 2,6-Dichloroquinoxaline. CAS Common Chemistry.

- 2,6-Dichloroquinoxaline 97 18671-97-1. Sigma-Aldrich.

- 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748. PubChem - NIH.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Dichloroquinoxaline | CAS#:18671-97-1 | Chemsrc [chemsrc.com]

- 5. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]

- 6. youtube.com [youtube.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 15. capotchem.cn [capotchem.cn]

- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of the Quinoxaline Scaffold

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,6,7-Trichloroquinoxaline

This guide provides a comprehensive exploration of 2,6,7-trichloroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. By integrating theoretical modeling with established spectroscopic principles, we offer a robust framework for researchers, scientists, and drug development professionals to understand and predict the molecule's behavior. This document delves into the synthesis, computational analysis, and spectroscopic characterization of 2,6,7-trichloroquinoxaline, providing both foundational knowledge and detailed, actionable protocols.

Quinoxaline, a heterocyclic compound composed of fused benzene and pyrazine rings, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The planar, aromatic nature of the quinoxaline core allows for effective interaction with biological targets, and its structure can be readily modified to fine-tune its pharmacological profile.[2] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The introduction of chlorine atoms at the 2, 6, and 7 positions of the quinoxaline ring system is expected to significantly modulate its electronic and steric properties, making 2,6,7-trichloroquinoxaline a compound of considerable research interest.

This guide focuses on elucidating the structural, electronic, and spectroscopic properties of 2,6,7-trichloroquinoxaline through a combination of theoretical calculations and established analytical methodologies.

Synthetic Pathways and Molecular Architecture

While specific literature on the synthesis of the 2,6,7-isomer is limited, established methods for preparing related chloro-substituted quinoxalines provide a reliable blueprint. A common and effective approach involves the chlorination of a quinoxaline precursor.

General Synthetic Protocol

A plausible synthetic route starts from a corresponding hydroxy- or amino-substituted quinoxaline. For instance, chlorination of a dihydroxy- or chloro-hydroxy-quinoxaline precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for introducing chlorine atoms onto the heterocyclic ring.[6]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,6,7-Trichloroquinoxaline.

Molecular Structure

The core structure consists of a planar quinoxaline ring system with chlorine atoms at positions 2, 6, and 7. The C-Cl bonds introduce significant electronegativity and steric bulk, influencing intermolecular interactions and receptor binding.

Molecular Structure of 2,6,7-Trichloroquinoxaline

Caption: 2D representation of 2,6,7-Trichloroquinoxaline.

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the properties of molecules.[7] By solving for the electron density, we can determine the optimized molecular geometry, electronic properties, and spectroscopic signatures of 2,6,7-trichloroquinoxaline with high accuracy.

Computational Methodology Workflow

The standard workflow for theoretical analysis involves geometry optimization followed by the calculation of various properties. A common and reliable method is to use the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[7]

Computational Analysis Workflow

Caption: Workflow for the DFT-based theoretical analysis of a molecule.

Molecular Geometry

After geometry optimization, the precise bond lengths and angles can be determined. These theoretical values can be compared with experimental data from X-ray crystallography for similar compounds to validate the computational model.[8]

Table 1: Predicted Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl (at C2) | 1.74 |

| Bond Length | C-Cl (at C6) | 1.73 |

| Bond Length | C-N | 1.32 - 1.38 |

| Bond Length | C-C (Aromatic) | 1.39 - 1.42 |

| Bond Angle | C-N-C | ~117 |

| Bond Angle | Cl-C-N | ~115 |

| Dihedral Angle | Benzene-Pyrazine | < 1.0 (near planar) |

Note: These are representative values based on DFT calculations of similar structures and require specific computation for 2,6,7-trichloroquinoxaline.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and electronic excitation properties.[1][9] A smaller gap suggests higher reactivity. The chlorine substituents, being electron-withdrawing, are expected to lower both HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule.[8] For 2,6,7-trichloroquinoxaline, negative potential (red/yellow) is expected around the electronegative nitrogen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located on the hydrogen atoms, marking them as sites for nucleophilic attack.

Spectroscopic Characterization